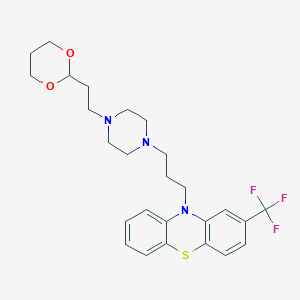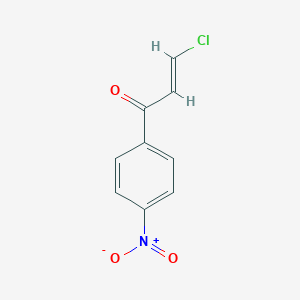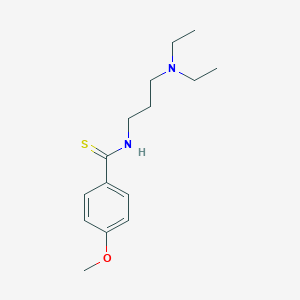
Neodymium-146
Overview
Description
Neodymium-146 is a stable isotope of the chemical element neodymium, which has the atomic number 60 and is part of the lanthanide series. Neodymium is a rare-earth metal known for its significant magnetic properties. This compound constitutes approximately 17.2% of naturally occurring neodymium . This isotope is utilized in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium-146 can be enriched from natural neodymium through various separation techniques. One method involves the use of a neodymium-imprinted polymeric sorbent to recover enriched this compound from a promethium-147 production process . The this compound oxide is irradiated in a nuclear reactor to produce promethium-147, and the enriched this compound is then recovered using selective sorbents.
Industrial Production Methods: Industrial production of this compound typically involves the neutron bombardment of enriched this compound oxide or nitrate salts in a nuclear reactor . This process results in the production of promethium-147, from which this compound can be separated and purified.
Chemical Reactions Analysis
Types of Reactions: Neodymium-146, like other neodymium isotopes, primarily undergoes oxidation reactions. It readily forms neodymium(III) oxide when exposed to air. Neodymium can also form various compounds such as neodymium chloride and neodymium fluoride .
Common Reagents and Conditions:
Oxidation: Neodymium reacts with oxygen to form neodymium(III) oxide.
Halogenation: Neodymium reacts with halogens to form neodymium halides, such as neodymium chloride and neodymium fluoride.
Major Products:
- Neodymium(III) oxide (Nd₂O₃)
- Neodymium chloride (NdCl₃)
- Neodymium fluoride (NdF₃)
Scientific Research Applications
Neodymium-146 is used in various scientific research applications, including:
- Nuclear Physics: this compound is used to test neutrino theories and study nuclear reactions .
- Material Science: this compound is utilized in the production of neodymium magnets, which are essential in various technological applications such as wind turbines, electric vehicles, and electronic devices .
- Medical Research: Neodymium-doped lasers, such as neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers, are used in medical procedures and research .
Mechanism of Action
The mechanism of action of neodymium-146 primarily involves its magnetic and nuclear properties. In nuclear physics, this compound is used to study nuclear reactions and decay processes. Its stable nature makes it an ideal candidate for various experimental setups. In material science, the magnetic properties of this compound contribute to the strength and efficiency of neodymium magnets, which are used in a wide range of applications .
Comparison with Similar Compounds
- Neodymium-142
- Neodymium-143
- Neodymium-144
- Neodymium-145
- Neodymium-148
- Neodymium-150
Comparison: Neodymium-146 is unique among its isotopes due to its specific applications in nuclear physics and material science. While other isotopes like neodymium-142 and neodymium-144 are also stable, this compound’s abundance and stability make it particularly valuable for scientific research . Additionally, this compound’s role in the production of promethium-147 further distinguishes it from other isotopes .
Properties
IUPAC Name |
neodymium-146 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[146Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165540 | |
| Record name | Neodymium, isotope of mass 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.91312 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15411-67-3 | |
| Record name | Neodymium, isotope of mass 146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, isotope of mass 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















